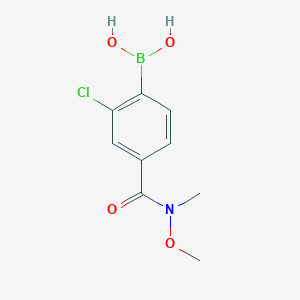

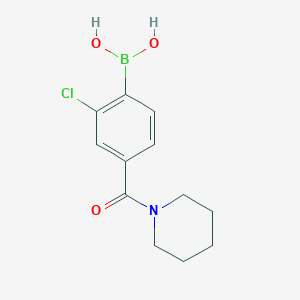

2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid

説明

2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid (CPBA) is an important organic compound. It has the molecular formula C12H15BClNO3 .

Synthesis Analysis

The synthesis of phenylboronic acids, such as CPBA, often involves the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .Molecular Structure Analysis

The molecular structure of CPBA consists of a phenyl ring attached to a boronic acid group and a piperidinylcarbonyl group . The boron atom in the boronic acid group is sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis

Phenylboronic acids, including CPBA, are mild Lewis acids and are generally stable and easy to handle, making them important to organic synthesis . They are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .Physical and Chemical Properties Analysis

CPBA has a molecular weight of 267.52 g/mol . More specific physical and chemical properties such as melting point, solubility, etc., are not provided in the search results.科学的研究の応用

Catalytic Applications

Phenylboronic acids, including derivatives similar to 2-chloro-4-(1-piperidinylcarbonyl)phenylboronic acid, have been utilized as catalysts in various chemical reactions. For instance, certain phenylboronic acids have shown high efficacy as catalysts for dehydrative amidation between carboxylic acids and amines, which is crucial for α-dipeptide synthesis. The ortho-substituent of boronic acid plays a significant role in these reactions by preventing the coordination of amines to the boron atom, thus accelerating the amidation process (Wang, Lu, & Ishihara, 2018).

Supramolecular Chemistry

In supramolecular chemistry, phenylboronic acids have contributed to the understanding of crystal structures and hydrogen bonding mechanisms. Research on 4-halophenylboronic acids, including chloro derivatives, has revealed their role in forming various supramolecular architectures through O−H···O interactions and C−H···X (X = Cl, Br, I) interactions. Such studies are fundamental for the development of novel crystalline materials with specific properties (Shimpi, Seethalekshmi, & Pedireddi, 2007).

Synthesis of Indene Derivatives

Phenylboronic acid derivatives have also been employed in organic synthesis, such as the Rh(I)-catalyzed reaction of 2-(chloromethyl)phenylboronic acid with alkynes to produce indene derivatives. The steric nature of the substituent on the alkynes influences the regioselectivity of the indene formation, showcasing the versatility of phenylboronic acids in synthetic organic chemistry (Miyamoto, Harada, Tobisu, & Chatani, 2008).

Bioconjugation and Biomolecular Recognition

The unique reactivity of phenylboronic acids towards diols and amines has been exploited in bioconjugation techniques, allowing for the attachment of various biomolecules to oligonucleotides, proteins, and other biopolymers. This capability is crucial for the development of biosensors, targeted drug delivery systems, and other biomedical applications. The postsynthetic modification of oligonucleotides with phenylboronic acids, for instance, enables the sequence-specific incorporation of functional groups, expanding the toolkit for molecular biology and biotechnology (Steinmeyer & Wagenknecht, 2018).

Chemical Engineering and Pharmaceutical Applications

Phenylboronic acids and their derivatives play significant roles in pharmaceutical and chemical engineering, particularly in the fields of drug delivery and sensor development. Their ability to form reversible complexes with saccharides and other polyol compounds has been leveraged for the design of self-regulated insulin delivery systems, tissue engineering scaffolds, and various separation and sensor systems. This highlights the broad applicability of phenylboronic acids in addressing complex challenges in healthcare and materials science (Liang-yin, 2006).

Safety and Hazards

作用機序

Target of Action

Boronic acids and their derivatives are known to be highly valuable building blocks in organic synthesis . They are often used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

Boronic acids and their derivatives are known to undergo various transformations, including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations . In the Suzuki–Miyaura coupling, the reaction involves an oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound’s involvement in the suzuki–miyaura coupling suggests it plays a role in carbon–carbon bond formation, which is a fundamental process in organic synthesis .

Pharmacokinetics

It’s worth noting that the stability of boronic esters can present challenges in terms of their removal at the end of a sequence if required .

Result of Action

The compound’s involvement in the suzuki–miyaura coupling suggests it plays a role in facilitating the formation of carbon–carbon bonds .

特性

IUPAC Name |

[2-chloro-4-(piperidine-1-carbonyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BClNO3/c14-11-8-9(4-5-10(11)13(17)18)12(16)15-6-2-1-3-7-15/h4-5,8,17-18H,1-3,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWZDVWRFPJMCCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(=O)N2CCCCC2)Cl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401188724 | |

| Record name | Boronic acid, B-[2-chloro-4-(1-piperidinylcarbonyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401188724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451392-96-3 | |

| Record name | Boronic acid, B-[2-chloro-4-(1-piperidinylcarbonyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[2-chloro-4-(1-piperidinylcarbonyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401188724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

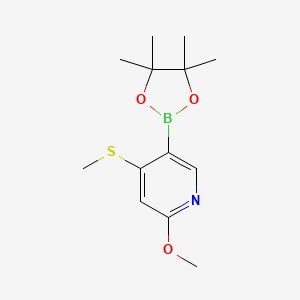

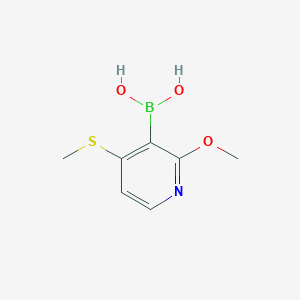

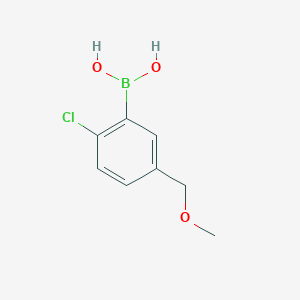

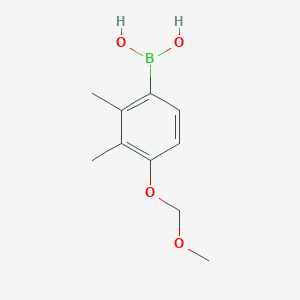

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。